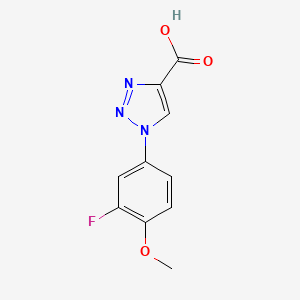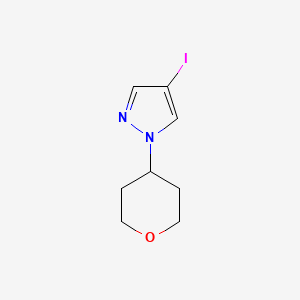
2,2-dimethylpent-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpent-4-ynal is an organic compound that belongs to the class of unsaturated aldehydes. It is characterized by the presence of a triple bond and an aldehyde group in its molecular structure. The molecular formula of this compound is C7H10O, and it has a molecular weight of 110.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpent-4-ynal can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-dibromopropane with sodium acetylide, followed by hydrolysis to yield the desired aldehyde . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale chemical processes that involve the use of specialized equipment and stringent quality control measures. The industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpent-4-ynal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,2-dimethylpent-4-enoic acid, 2,2-dimethylpent-4-en-1-ol, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethylpent-4-ynal has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 2,2-dimethylpent-4-ynal involves its interaction with various molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the formation of adducts that can alter the function of these biomolecules . Additionally, the triple bond in the compound can participate in cycloaddition reactions, leading to the formation of cyclic structures .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpent-4-enal
- 2,2-Dimethylpent-4-enoic acid
- 2,2-Dimethylpent-4-en-1-ol
Uniqueness
2,2-Dimethylpent-4-ynal is unique due to the presence of both a triple bond and an aldehyde group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
23151-06-6 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2,2-dimethylpent-4-ynal |
InChI |
InChI=1S/C7H10O/c1-4-5-7(2,3)6-8/h1,6H,5H2,2-3H3 |
InChI Key |
MKSBKFZQVAGEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




